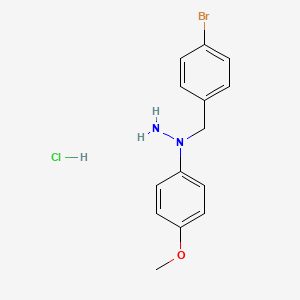
N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride
Cat. No. B8503736
M. Wt: 343.64 g/mol
InChI Key: POCICHKMHNYWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08697730B2
Procedure details


4-Methoxyphenyl hydrazine hydrochloride (1.0 eq) was added to a reaction flask containing of toluene (16 eq.; V/W of starting material) under nitrogen. To this reaction flask was added 4-bromo-benzylbromide (1.05 eq) and Et3N (2.1 eq). The reaction mixture was heated to about 100-105° C. and stirred for about 3 hours after which the reaction flask was cooled to room temperature. Ethyl acetate (10.0-fold, V/W of starting material) was added to the reaction flask and agitated for about 1.5 hours. The reaction mixture was filtered to collect the solid which was subsequently washed with toluene and dried in vacuo. Ethyl acetate was then added and the solution was agitated. The pH of the mixture was adjusted to a pH of 2 with saturated HO/Ethyl acetate solution and further agitated for 1 hour. The solid was then collected and washed with ethyl acetate and then air dried. The product was taken on to the next step without further purification.





Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.C1(C)C=CC=CC=1.[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[CH:22][CH:21]=1.CCN(CC)CC>C(OCC)(=O)C>[ClH:1].[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[NH2:11])=[CH:22][CH:21]=1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
102.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for about 3 hours after which the reaction flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
agitated for about 1.5 hours
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect the solid which
|
WASH
|
Type
|
WASH
|
|
Details
|
was subsequently washed with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was agitated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further agitated for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was then collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was taken on to the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.BrC1=CC=C(CN(N)C2=CC=C(C=C2)OC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
